3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one
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Overview
Description
3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one typically involves the reaction of quinoxaline derivatives with hydrazine and phenylallylidene compounds. One common method is the palladium-catalyzed reductive annulation of catechols and nitroarylamines, which provides a straightforward approach to novel quinoxaline derivatives . This reaction proceeds with operational simplicity, using an easily available catalyst system and a broad substrate scope .
Industrial Production Methods
Industrial production methods for quinoxaline derivatives often involve large-scale catalytic processes. The palladium-catalyzed hydrogenative annulation reaction mentioned above can be adapted for industrial-scale synthesis due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of bioactive molecules with potential therapeutic properties.
Materials Science: Quinoxaline derivatives are employed in the creation of dyes, fluorescent materials, and electroluminescent materials.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex organic molecules.
Optoelectronic Materials: It is used in the development of organic sensitizers for solar cell applications and polymeric optoelectronic materials.
Mechanism of Action
The mechanism of action of 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-((E)-2-((Z)-3-Phenylallylidene)hydrazinyl)quinoxalin-2(1H)-one include other quinoxaline derivatives such as:
- 2-Phenylquinoxaline
- 2,3-Diphenylquinoxaline
- 2-Methylquinoxaline
Uniqueness
What sets this compound apart is its unique combination of the quinoxaline core with the phenylallylidene and hydrazinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-[(2E)-2-[(Z)-3-phenylprop-2-enylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c22-17-16(19-14-10-4-5-11-15(14)20-17)21-18-12-6-9-13-7-2-1-3-8-13/h1-12H,(H,19,21)(H,20,22)/b9-6-,18-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBWHGDBFKIOOV-CVVJEMIOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NNC2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C=N\NC2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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